molecular formula C9H10O B027725 2,3-Dimethylbenzaldehyde CAS No. 5779-93-1

2,3-Dimethylbenzaldehyde

Cat. No. B027725
Key on ui cas rn: 5779-93-1
M. Wt: 134.17 g/mol
InChI Key: UIFVCPMLQXKEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08097664B2

Procedure details

A 2-liter separable flask equipped with a thermometer, a reflux condenser, and a stirrer was charged with 480 parts of 50% formalin, 110 parts of phenol, 202 parts of 98% industrial sulfuric acid, and 424 parts of m-xylene. The resulting mixture was allowed to react at 84° C. to 88° C. for 4 hours. After the reaction was completed, the reaction mixture was allowed to stand to separate a resin phase and a sulfuric acid aqueous phase. The resin phase was washed with water 3 times, and then unreacted m-xylene was removed under the conditions of 20 to 30 mmHg and 120° C. to 130° C. for 20 minutes. As a result, 480 parts of a phenol-modified xylene-formaldehyde resin having a viscosity of 1,050 mPa·s (25° C.) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[C:3]1(O)C=CC=CC=1.S(=O)(=O)(O)O.[C:15]1([CH3:22])[CH:20]=[CH:19][CH:18]=[C:17](C)[CH:16]=1>>[C:15]1([CH3:22])[CH:16]=[CH:17][CH:18]=[C:19]([CH:1]=[O:2])[C:20]=1[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-liter separable flask equipped with a thermometer, a reflux condenser, and a stirrer
CUSTOM
Type
CUSTOM
Details
to react at 84° C. to 88° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to separate a resin phase
WASH
Type
WASH
Details
The resin phase was washed with water 3 times
CUSTOM
Type
CUSTOM
Details
unreacted m-xylene was removed under the conditions of 20 to 30 mmHg and 120° C. to 130° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
a viscosity of 1,050 mPa·s (25° C.)
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C1(=C(C(=CC=C1)C=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.